molecular formula C20H32N2 B2636945 1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine CAS No. 118656-00-1

1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine

Cat. No.: B2636945
CAS No.: 118656-00-1
M. Wt: 300.49
InChI Key: WVUOFGVVABQIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Di(tricyclo[3.3.1.1³,⁷]dec-1-yl)hydrazine is a hydrazine derivative where both nitrogen atoms are substituted with tricyclo[3.3.1.1³,⁷]decane (adamantane) groups. Adamantane is a rigid, diamondoid hydrocarbon known for its thermal stability and lipophilicity . This compound’s structure imparts unique steric and electronic properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

1,2-bis(1-adamantyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21-22H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUOFGVVABQIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NNC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine typically involves the reaction of tricyclo[3.3.1.1~3,7~]dec-1-yl derivatives with hydrazine. One common method is the reaction of tricyclo[3.3.1.1~3,7~]dec-1-yl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tricyclo[3.3.1.1~3,7~]dec-1-yl groups may influence the compound’s overall reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Physical Properties
1,2-Di(adamantyl)hydrazine (Target) ~316.5* Two adamantyl groups High lipophilicity, low water solubility
1,2-Diformylhydrazine 88.07 Two formyl groups Polar, water-soluble
N′-[(3Z)-5-Bromo-2-oxoindol-3-ylidene]-3-adamantyl-pyrazole carbohydrazide 495.3 Adamantyl + heterocycle Moderate solubility in organic solvents
2-(Pyridin-3-ylcarbonyl)-N-adamantyl-hydrazinecarboxamide 314.38 Adamantyl + pyridine Balanced lipophilicity

*Estimated based on adamantane’s molecular weight (136.23 g/mol × 2 + hydrazine core).

Key Observations :

  • The adamantyl groups in the target compound significantly increase molecular weight and lipophilicity compared to smaller substituents (e.g., formyl groups in 1,2-diformylhydrazine). This reduces aqueous solubility, which may limit bioavailability in drug design .
  • Adamantyl-substituted hydrazines like the target compound exhibit enhanced thermal stability due to the rigid hydrocarbon framework .
Cycloaddition Reactions
  • Target Compound : Steric hindrance from adamantyl groups may slow cycloaddition reactions (e.g., forming triazoles or thiadiazoles) compared to less bulky hydrazines. However, regioselectivity could be improved due to steric directing effects .
  • N-Alkyl Hydrazides : Widely used to synthesize 1,2,4-triazoles and spirocyclic compounds under mild conditions . For example, N-methyl-N-(chloro-methyl-dioxo-benzodithiazinyl)hydrazine forms heterocycles efficiently .
  • 1,2,3-Triazoles : Synthesized via click chemistry with azides and alkynes in aqueous media, highlighting the challenge of adapting such methods for hydrophobic adamantyl derivatives .
Condensation Reactions
  • Adamantyl-substituted hydrazines may require harsher conditions (e.g., elevated temperatures or catalysts) for reactions with carbonyl compounds, unlike simpler hydrazines like 1,2-diformylhydrazine, which readily condense at room temperature .

Comparison Insights :

  • The target compound’s adamantyl groups may improve binding affinity in enzyme inhibitors (similar to ’s hydrazinecarboxamide) but could hinder cellular uptake due to low solubility.
  • In contrast, 1,2,3-triazoles with hydrophilic substituents are more suited for aqueous-phase applications like corrosion inhibition .

Research Findings and Challenges

  • Synthesis : Adamantyl hydrazines require specialized routes, such as coupling hydrazine with pre-functionalized adamantane halides or using protecting groups to mitigate steric effects .
  • Stability vs. Reactivity : While adamantyl groups enhance thermal stability, they reduce reactivity in common hydrazine-driven reactions, necessitating tailored catalysts or conditions .
  • Contradictions: Some studies highlight adamantane’s benefits in drug design (e.g., improved pharmacokinetics), while others note solubility challenges that limit practical use .

Biological Activity

1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine is a chemical compound with the molecular formula C20H32N2C_{20}H_{32}N_2. It features two tricyclo[3.3.1.1~3,7~]dec-1-yl groups linked to a hydrazine moiety, which contributes to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the reaction of tricyclo[3.3.1.1~3,7~]dec-1-yl derivatives with hydrazine. A common method includes using tricyclo[3.3.1.1~3,7~]dec-1-yl chloride and hydrazine hydrate under controlled conditions to prevent oxidation and side reactions. The product is purified through methods like recrystallization or chromatography .

Chemical Reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Reduction with lithium aluminum hydride is possible.
  • Substitution: The hydrazine moiety can undergo substitution reactions with electrophiles .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The presence of the hydrazine group enhances its reactivity, allowing it to interact with different molecular targets within biological systems .

Potential Therapeutic Applications

Research has indicated that compounds similar to this compound may exhibit:

  • Antitumor Activity: Some studies suggest potential in inhibiting tumor growth.
  • Antimicrobial Properties: Investigations into its efficacy against bacterial strains are ongoing.
  • Neuroprotective Effects: Preliminary data indicate possible neuroprotective benefits .

Case Study 1: Antitumor Activity

In a study evaluating various hydrazine derivatives for anticancer properties, this compound demonstrated significant cytotoxic effects against specific cancer cell lines. The compound's mechanism involved inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)12Cell cycle arrest

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against various bacterial strains showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The compound was effective in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.